molecular formula C19H15ClN2O3 B251695 N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

カタログ番号: B251695
分子量: 354.8 g/mol
InChIキー: BVECWNSBAPMUCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is responsible for the regulation of salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction.

作用機序

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 inhibits this compound function by binding to the cytoplasmic side of the this compound protein, near the ATP binding site. This compound(inh)-172 prevents the binding of ATP to this compound, which is required for the opening of the chloride ion channel. This compound(inh)-172 has been shown to be a selective inhibitor of this compound, with no significant effect on other chloride ion channels.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to restore normal salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. This compound(inh)-172 has also been shown to reduce inflammation and improve lung function in animal models of CF. This compound(inh)-172 has the potential to be used as a therapeutic agent for the treatment of CF and other diseases associated with this compound dysfunction.

実験室実験の利点と制限

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF and other diseases associated with this compound dysfunction. This compound(inh)-172 has been shown to be a selective inhibitor of this compound, with no significant effect on other chloride ion channels. This compound(inh)-172 has the potential to be used as a monotherapy or in combination with other this compound modulators for the treatment of CF. However, this compound(inh)-172 has limitations in terms of its bioavailability, stability, and toxicity. Further research is needed to optimize the formulation and dosage of this compound(inh)-172 for clinical use.

将来の方向性

Future research on N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 should focus on optimizing the formulation and dosage of the compound for clinical use. Further studies are needed to evaluate the safety and efficacy of this compound(inh)-172 in human clinical trials. This compound(inh)-172 may also have potential applications in other diseases associated with this compound dysfunction, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and pancreatitis. This compound(inh)-172 may also have potential applications in non-CF related diseases, such as diarrhea, polycystic kidney disease, and secretory diarrhea associated with cholera and other infectious diseases. Further research is needed to explore the full therapeutic potential of this compound(inh)-172 in various diseases.

合成法

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid. The second step involves the reaction of N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid with furfurylamine to form this compound.

科学的研究の応用

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with this compound dysfunction. This compound(inh)-172 has been shown to inhibit this compound function in vitro and in vivo, leading to the restoration of normal salt and water transport across the epithelial cells. This compound(inh)-172 has also been shown to improve lung function and reduce inflammation in animal models of CF. This compound(inh)-172 has the potential to be used as a monotherapy or in combination with other this compound modulators for the treatment of CF.

特性

分子式

C19H15ClN2O3

分子量

354.8 g/mol

IUPAC名

N-[4-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12-4-9-15(16(20)11-12)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChIキー

BVECWNSBAPMUCA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

正規SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。